molecular formula C8H15Cl2N3O B1402648 (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452548-03-6

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No.: B1402648
CAS No.: 1452548-03-6
M. Wt: 240.13 g/mol
InChI Key: YYCUDVYLMAOOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles

Scientific Research Applications

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Preparation Methods

The synthesis of (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization. One common method involves the reaction of pyrrolidine with pyrazole derivatives under specific conditions to form the desired compound. Industrial production methods may utilize microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry practices .

Chemical Reactions Analysis

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The pathways involved can include inhibition of kinase activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride include:

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c12-5-6-4-8(11-10-6)7-2-1-3-9-7;;/h4,7,9,12H,1-3,5H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCUDVYLMAOOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 2
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 3
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 4
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.